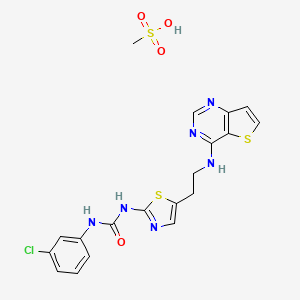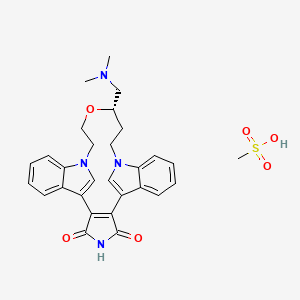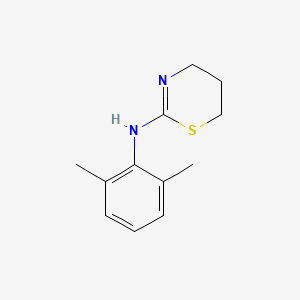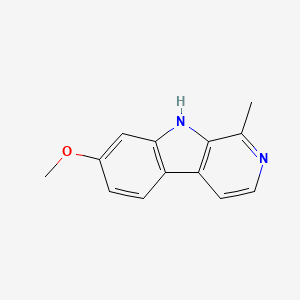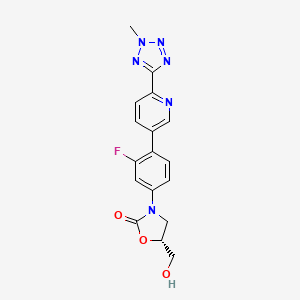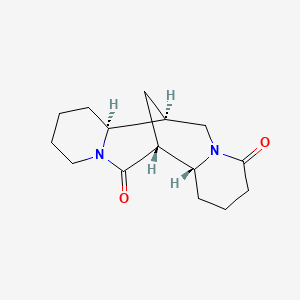
17-Oxolupanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Oxolupanine is a bioactive chemical.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Distribution in Plants
- Alkaloids in Thermopsis Lupinoides: 17-Oxolupanine, along with other lupin alkaloids, was identified in Thermopsis lupinoides. The study explored the distribution of these alkaloids across different plant parts, such as flowers, leaves, stems, and roots (Ohmiya, Otomasu, Haginiwa, & Murakoshi, 1984).
Stereochmistry and Chemical Properties
- Chemical and Stereochemical Properties: Research on the conversion of lupanine to 17-hydroxylupanine and 17-oxylupanine helped in deducing the stereochemistry of related compounds. The study discussed the basic strength of tertiary carbinolamines (Edwards, Clarke, & Douglas, 1954).
- Conformation of Lupine Alkaloids: Investigations into the conformation of 17α-deuterio-lupanines and their reductions to sparteines provided insights into the structural geometry of these compounds in solution (Wiewiórowski, Edwards, & Bratek-Wiewiórowska, 1967).
Biological Synthesis and Accumulation
- Enzymatic Synthesis in Lupinus Polyphyllus: A study on Lupinus polyphyllus examined the distribution of key enzymes involved in the biosynthesis of quinolizidine alkaloids, including 17-oxosparteine synthase. This indicated that alkaloid synthesis is primarily in the leaves. The research also quantified alkaloid content in various plant parts (Wink & Hartmann, 1981).
Miscellaneous Applications
- Solid-State NMR Studies: Several studies have utilized 17-Oxolupanine and related compounds in the context of solid-state nuclear magnetic resonance (NMR) research, providing insights into molecular structures and interactions (Wu et al., 2002).
Propiedades
Número CAS |
4697-83-0 |
|---|---|
Nombre del producto |
17-Oxolupanine |
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2/t10-,11+,12-,13+/m0/s1 |
Clave InChI |
HBYSMHYHSFSCED-QNWHQSFQSA-N |
SMILES isomérico |
C1CCN2[C@@H](C1)[C@H]3C[C@@H](C2=O)[C@H]4CCCC(=O)N4C3 |
SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
SMILES canónico |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
17-Oxolupanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



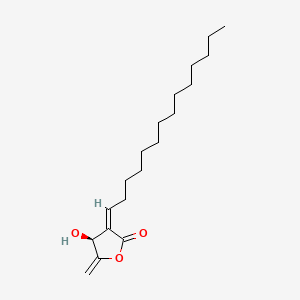
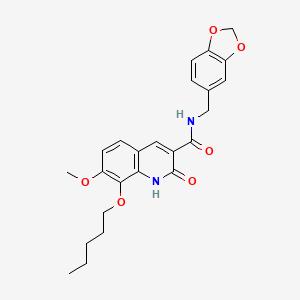
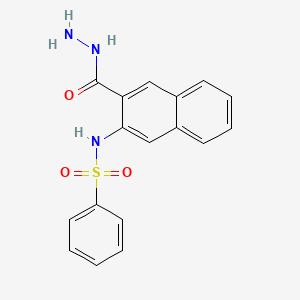
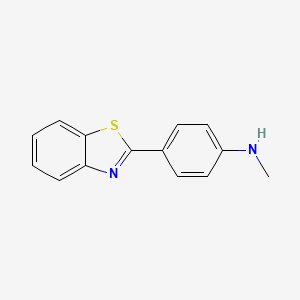
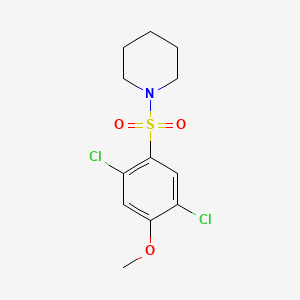
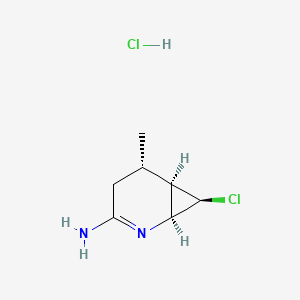
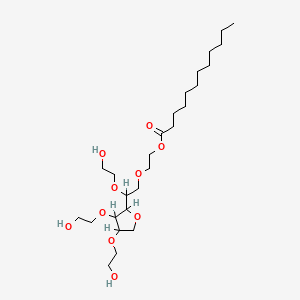
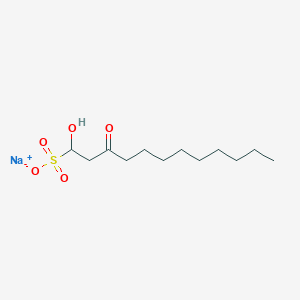
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
